molecular formula C14H8ClN3O3S B14645013 2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole CAS No. 55210-93-0

2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole

Cat. No.: B14645013
CAS No.: 55210-93-0
M. Wt: 333.7 g/mol
InChI Key: OOBDDPRHPYANKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The nitrofuran moiety may play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl N-(2-Methyl-4-Nitrophenyl)Carbamate
  • 4-Chlorophenyl N-(2-Ethylphenyl)Carbamate
  • 2-Chloro-N-(2,3-Dichlorophenyl)-4-Nitrobenzamide

Uniqueness

2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a thiadiazole ring with a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

55210-93-0

Molecular Formula

C14H8ClN3O3S

Molecular Weight

333.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H8ClN3O3S/c15-10-3-1-9(2-4-10)14-17-16-12(22-14)7-5-11-6-8-13(21-11)18(19)20/h1-8H

InChI Key

OOBDDPRHPYANKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C=CC3=CC=C(O3)[N+](=O)[O-])Cl

Origin of Product

United States

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